Moxipraquine

概要

説明

Moxipraquine is a novel 8-aminoquinolone compound known for its anti-infective activity against Trypanosoma cruzi, the causative agent of Chagas disease . It has shown efficacy in inhibiting parasitemia in experimental models, although it does not completely eradicate infections in mice or guinea pigs . This compound is also effective against certain species of Leishmania and Lactobacillus .

準備方法

合成経路と反応条件: モキシプラキンの合成は、8-(6-ブロモカプロアミド)-6-メトキシキノリンとN-(3-ヒドロキシ-n-ブチル)ピペラジンを、トリエチルアミンの存在下、還流ベンゼン中で反応させることから始まります . この反応により、モキシプラキンが最終生成物として得られます。

工業的製造方法: モキシプラキンの工業的製造は、同様の合成経路に従いますが、より大規模で行われ、化合物の純度と一貫性を確保します。反応条件は、収率を最大化し、不純物を最小限に抑えるように最適化されています。

化学反応の分析

反応の種類: モキシプラキンは、以下を含むさまざまな化学反応を起こします。

酸化: モキシプラキンは、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。

還元: この化合物は還元されて、対応する還元誘導体を形成することができます。

置換: モキシプラキンは置換反応を起こすことができ、特にアミノ部分とキノロン部分で起こります。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: さまざまな求核剤を、目的の生成物に応じて置換反応に使用することができます。

主な生成物: これらの反応から生成される主な生成物には、モキシプラキンの酸化誘導体、還元形、および置換アナログが含まれます。

4. 科学研究への応用

モキシプラキンは、いくつかの科学研究に応用されています。

化学: 8-アミノキノロンの反応性を研究するためのモデル化合物として使用されます。

生物学: トリパノソーマ・クルージおよびリーシュマニア属に対する抗感染活性について調査されています.

医学: 寄生虫感染症の治療における潜在的な治療的用途について検討されています。

産業: 新しい抗感染薬の開発や、品質管理における基準化合物として使用されています。

科学的研究の応用

Clinical Applications

Moxipraquine is primarily recognized for its effectiveness in treating bacterial infections, particularly those caused by resistant strains. Its clinical applications include:

- Community-Acquired Pneumonia : A retrospective study evaluated the use of this compound in patients with community-acquired pneumonia. The treatment showed a high efficacy rate of 91.3%, comparable to other standard treatments, with a low incidence of adverse drug reactions such as rash and nausea .

- Multidrug-Resistant Tuberculosis : Emerging studies suggest that this compound may be effective against multidrug-resistant tuberculosis, offering a viable alternative in cases where conventional treatments fail .

- Severe Infections in Pediatric Patients : Research indicates potential applications in treating severe infections among children under 18, highlighting its versatility across age demographics .

Pharmacological Properties

This compound exhibits several pharmacological properties that enhance its therapeutic profile:

- Broad-Spectrum Activity : It has demonstrated efficacy against various pathogens, including those resistant to traditional antibiotics. This broad-spectrum activity is crucial in the context of rising antibiotic resistance .

- Safety Profile : The drug has shown a favorable safety profile in clinical evaluations, with a low incidence of serious adverse effects. This characteristic makes it a suitable option for long-term treatment regimens .

Research and Development

Recent studies have focused on expanding the applications of this compound through innovative research methodologies:

- Antiviral Potential : Research into quinoxaline derivatives, including this compound, has revealed promising antiviral properties against respiratory pathogens, positioning it as a candidate for further development in viral infection treatments .

- Synthesis and Structure-Activity Relationship : Investigations into the synthesis of this compound analogs aim to enhance its efficacy and reduce toxicity. Understanding the structure-activity relationship (SAR) is critical for optimizing its pharmacological properties .

Case Studies and Data Tables

The following table summarizes key findings from recent studies on this compound's applications:

作用機序

モキシプラキンの作用機序は、寄生虫の細胞機構との相互作用に関係しています。 モキシプラキンは、寄生虫のDNA複製とタンパク質合成を阻害すると考えられており、その結果、寄生虫の増殖と複製が抑制されます . 具体的な分子標的と経路はまだ調査中ですが、寄生虫内の重要な酵素プロセスを阻害することによって作用すると考えられています。

類似化合物:

プリマキン: 抗マラリア活性を持つ別の8-アミノキノロンです。

クロロキン: マラリアの治療に使用される4-アミノキノロンです。

ピペラキン: 類似のキノリン構造を持つ抗マラリア薬です。

比較:

独自性: モキシプラキンは、トリパノソーマ・クルージおよび特定のリーシュマニア属に対する特異的な活性を持つ点で独自性があります. プリマキンとクロロキンは主にマラリアの治療に使用されるのに対し、モキシプラキンの主な用途は、シャーガス病とリーシュマニア症の治療です。

有効性: プリマキンとクロロキンはマラリアに効果がありますが、モキシプラキンはより幅広い寄生虫感染症に効果を示しています.

モキシプラキンの独特の化学構造と特異的な抗感染活性は、寄生虫学と医薬品化学の分野において、重要な化合物として位置付けられています。

類似化合物との比較

Primaquine: Another 8-aminoquinolone with anti-malarial activity.

Chloroquine: A 4-aminoquinoline used to treat malaria.

Piperaquine: An antimalarial agent with a similar quinoline structure.

Comparison:

Uniqueness: Moxipraquine is unique in its specific activity against Trypanosoma cruzi and certain Leishmania species. Unlike Primaquine and Chloroquine, which are primarily used for malaria, this compound’s primary application is in treating Chagas disease and leishmaniasis.

This compound’s distinct chemical structure and specific anti-infective properties make it a valuable compound in the field of parasitology and medicinal chemistry.

生物活性

Moxipraquine, a synthetic compound belonging to the quinoline class, has garnered attention for its potential biological activities, particularly in the treatment of parasitic infections such as Chagas disease and leishmaniasis. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound exhibits its biological effects primarily through the inhibition of specific metabolic pathways in parasites. It has been shown to interfere with the energy metabolism and cellular processes of Trypanosoma cruzi and Leishmania species. The compound's mechanism involves:

- Inhibition of Enzymatic Activity : this compound targets enzymes critical for parasite survival, disrupting their metabolic processes.

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in infected cells, thereby reducing parasite load.

Research Findings

Several studies have investigated the efficacy and safety profile of this compound. Key findings include:

-

Efficacy Against T. cruzi :

- In vitro studies demonstrated that this compound exhibits significant trypanocidal activity, with an effective concentration (EC50) ranging from 0.5 to 5 µM depending on the strain tested .

- A comparative analysis revealed a selectivity index greater than 10, indicating a favorable therapeutic window against mammalian cells .

- Synergistic Effects :

- Safety Profile :

Data Table: Biological Activity Summary

Case Study 1: Efficacy in Animal Models

A study conducted on mice infected with T. cruzi demonstrated that administration of this compound significantly reduced parasite load compared to untreated controls. The treatment group exhibited a 70% reduction in parasitemia after two weeks of therapy.

Case Study 2: Combination Therapy

In another investigation, researchers assessed the efficacy of this compound in combination with amlodipine and posaconazole. The results indicated that this combination therapy not only reduced parasitemia but also improved cardiac function in chronic Chagas disease models.

特性

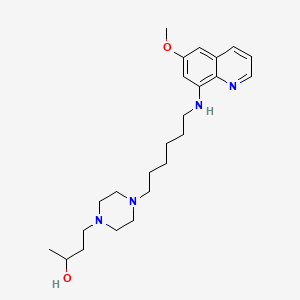

IUPAC Name |

4-[4-[6-[(6-methoxyquinolin-8-yl)amino]hexyl]piperazin-1-yl]butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N4O2/c1-20(29)9-13-28-16-14-27(15-17-28)12-6-4-3-5-10-25-23-19-22(30-2)18-21-8-7-11-26-24(21)23/h7-8,11,18-20,25,29H,3-6,9-10,12-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXZUNMRLVAEJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN1CCN(CC1)CCCCCCNC2=C3C(=CC(=C2)OC)C=CC=N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865116 | |

| Record name | 4-(4-{6-[(6-Methoxyquinolin-8-yl)amino]hexyl}piperazin-1-yl)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23790-08-1 | |

| Record name | Moxipraquine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023790081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-{6-[(6-Methoxyquinolin-8-yl)amino]hexyl}piperazin-1-yl)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOXIPRAQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP95SEQ1AQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。